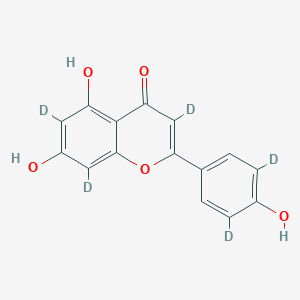

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

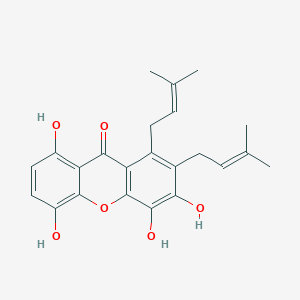

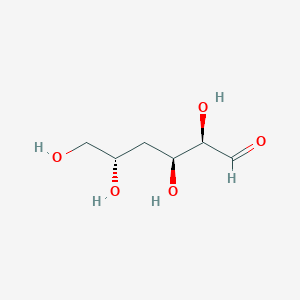

The compound “4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-” has the molecular formula C15H10O5 . It is also known by the synonym AB53690 . The IUPAC name for this compound is 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one .

Molecular Structure Analysis

The compound has a molecular weight of 275.27 g/mol . Its structure includes a benzopyranone (chromen-4-one) core, which is a common structural component in many natural products. The compound also contains three hydroxy groups and two phenyl groups .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 275.27 g/mol . The compound has a XLogP3 value of 1.7, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 275.08420715 g/mol . The topological polar surface area is 87 Ų . The compound has a heavy atom count of 20 . The complexity of the compound, computed by Cactvs, is 411 .科学的研究の応用

Antiproliferative Activity

Benzopyran-4-ones have been studied for their antiproliferative activity against multi-drug resistant cancer cell lines . They have been found to be cytotoxic agents, and their hybrid compounds have shown significant antiproliferative activities against a panel of six cancer cell lines . These compounds were minimally cytotoxic to normal cell lines .

Anti-inflammatory Agents

Isoxazoles, which are often combined with benzopyran-4-ones in hybrid compounds, have been recognized for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Kinase Inhibitory Activity

Some benzopyran-4-one compounds have been screened for kinase inhibitory activity . While not all compounds exhibit this activity, those that do could potentially be used in the treatment of diseases where kinase activity plays a role .

Apoptotic Activity

Certain benzopyran-4-one compounds have been found to induce apoptosis in cancer cells . This means they could potentially be used in cancer treatments to trigger the self-destruction of cancerous cells .

Drug Discovery

The unique properties of benzopyran-4-ones make them of interest in the field of drug discovery . Their potential anticancer activity, in particular, has led to their use in the development of new therapeutic agents .

Synthesis of Hybrid Compounds

The biological significance of benzopyran-4-ones and isoxazoles has prompted researchers to design and synthesize their hybrid compounds . These compounds are explored for their antiproliferative activity against a panel of cancer cell lines .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-hydroxyphenyl-3,5-d2-acetone, which is synthesized from 4-hydroxybenzaldehyde and deuterated acetone. The second intermediate is 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one, which is synthesized from 4-hydroxyphenyl-3,5-d2-acetone and resorcinol. These two intermediates are then coupled together using a modified Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "Deuterated acetone", "Resorcinol", "Sodium hydroxide", "Acetic acid", "Ethanol", "Dimethylformamide", "Triethylamine", "Phosphorus pentoxide", "Methanol" ], "Reaction": [ "Synthesis of 4-hydroxyphenyl-3,5-d2-acetone:", "Step 1: Dissolve 4-hydroxybenzaldehyde in deuterated acetone and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-4H-chromen-4-one:", "Step 1: Dissolve 4-hydroxyphenyl-3,5-d2-acetone and resorcinol in acetic acid.", "Step 2: Add a catalytic amount of triethylamine and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum.", "Coupling of intermediates:", "Step 1: Dissolve the two intermediates in dimethylformamide.", "Step 2: Add a catalytic amount of phosphorus pentoxide and heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Wash the solid with methanol and dry under vacuum.", "Step 5: Recrystallize the final product from ethanol." ] } | |

CAS番号 |

263711-74-6 |

製品名 |

4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- |

分子式 |

C15H10O5 |

分子量 |

275.27 g/mol |

IUPAC名 |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |

InChIキー |

KZNIFHPLKGYRTM-DKFMXDSJSA-N |

異性体SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

同義語 |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

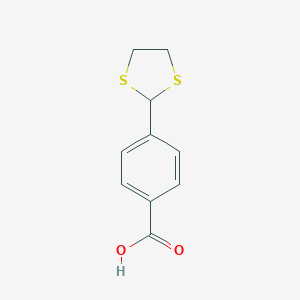

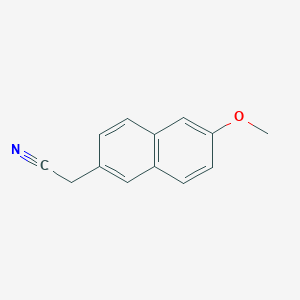

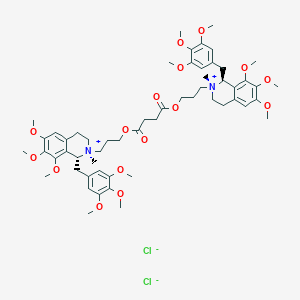

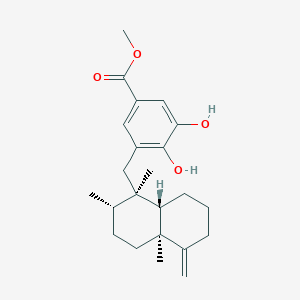

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)